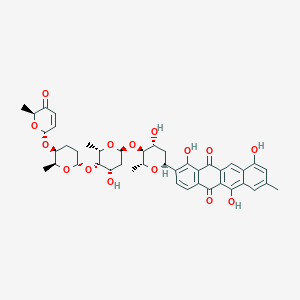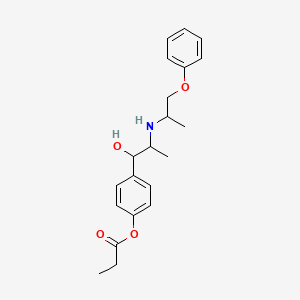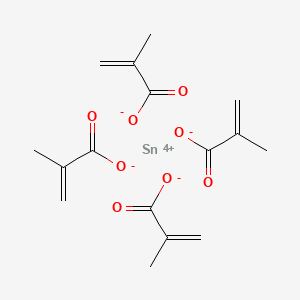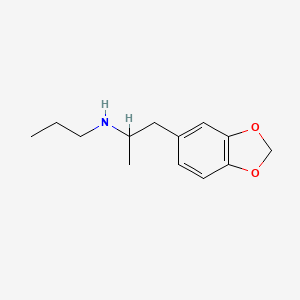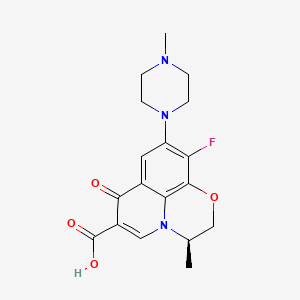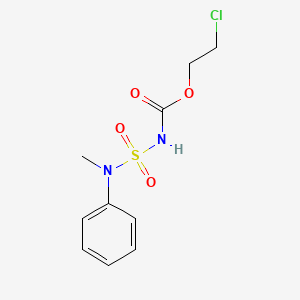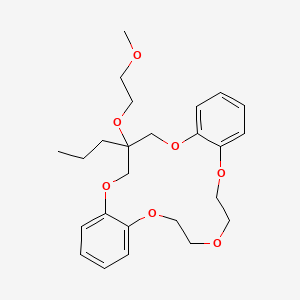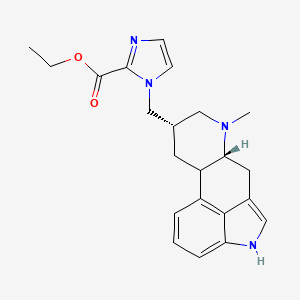
(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including alkylation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the target compound.
Industrial Production Methods
Industrial production of ergoline derivatives may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ergoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of an alcohol group may yield a ketone or aldehyde.
科学的研究の応用
Ergoline derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-migraine or anti-psychotic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ergoline derivatives involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects. For example, some ergoline derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission.
類似化合物との比較
Similar Compounds
Similar compounds to (5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline include other ergoline derivatives such as:
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.
特性
CAS番号 |
162070-31-7 |
|---|---|
分子式 |
C22H26N4O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
ethyl 1-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19+/m0/s1 |
InChIキー |
UHBBQWRACBQOJF-AHMQINRISA-N |
異性体SMILES |
CCOC(=O)C1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
正規SMILES |
CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



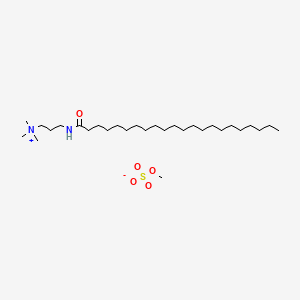
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
